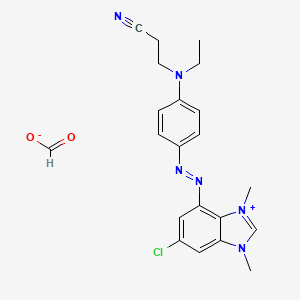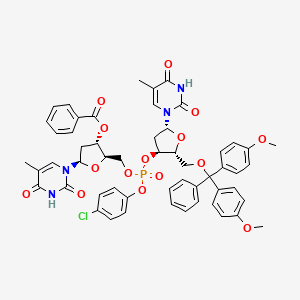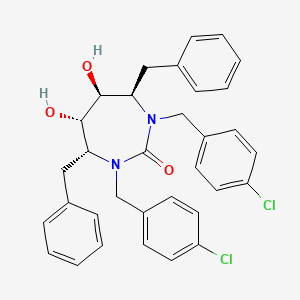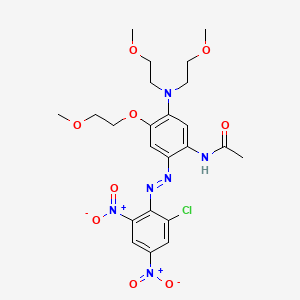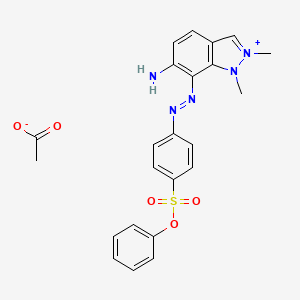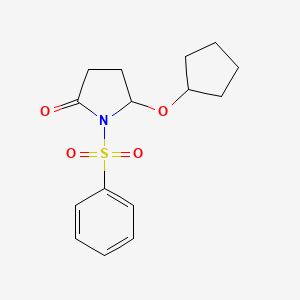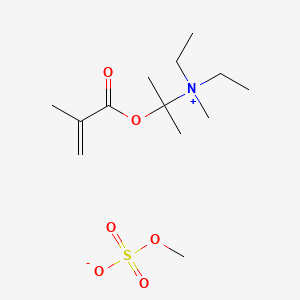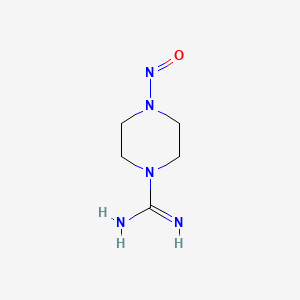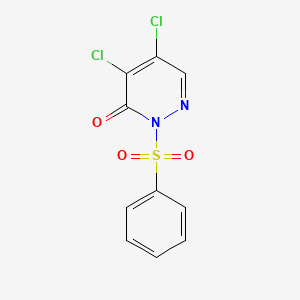
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core with dichloro and phenylsulfonyl substituents, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the chlorination of a pyridazinone precursor followed by sulfonylation with a phenylsulfonyl chloride reagent. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyridazinone.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another compound with dichloro substituents, known for its antimicrobial properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A sulfonamide derivative with antiviral activity.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- is unique due to its specific combination of a pyridazinone core with dichloro and phenylsulfonyl groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
155164-57-1 |
|---|---|
分子式 |
C10H6Cl2N2O3S |
分子量 |
305.14 g/mol |
IUPAC 名称 |
2-(benzenesulfonyl)-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O3S/c11-8-6-13-14(10(15)9(8)12)18(16,17)7-4-2-1-3-5-7/h1-6H |
InChI 键 |
HXNWUGVEPMVJLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


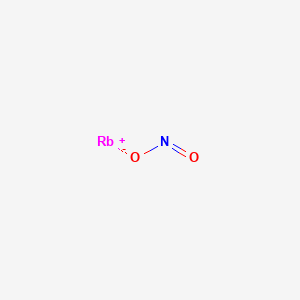
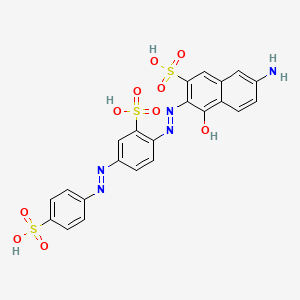
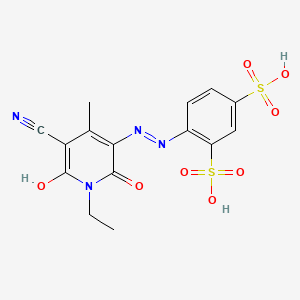
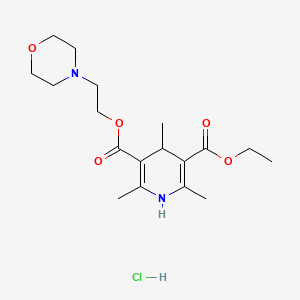
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
